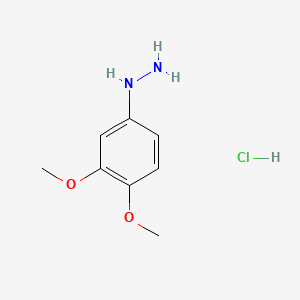

(3,4-Dimethoxyphenyl)hydrazine hydrochloride

描述

Overview of Hydrazine (B178648) Derivatives in Synthetic Chemistry

Hydrazine derivatives are a class of organic compounds containing a nitrogen-nitrogen single bond, derived from the inorganic parent compound hydrazine (N₂H₄). In synthetic chemistry, they are highly valued for their nucleophilic nature, which allows them to readily react with electrophilic centers, most notably carbonyl groups. This reactivity forms the basis for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and functional materials.

One of the most notable applications of hydrazine derivatives is in the formation of hydrazones through condensation with aldehydes and ketones. These hydrazones are not merely stable intermediates but are pivotal precursors in a variety of powerful cyclization reactions, including the renowned Fischer indole (B1671886) synthesis and the Knorr pyrazole (B372694) synthesis. The versatility of hydrazine derivatives is further enhanced by the ability to introduce various substituents on the phenyl ring, thereby tuning the electronic and steric properties of the resulting molecules and influencing their reactivity and biological activity.

Significance of the 3,4-Dimethoxyphenyl Moiety in Organic Synthesis

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif found in numerous natural products and pharmacologically active compounds. The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which increases the electron density of the aromatic ring and influences its reactivity in electrophilic aromatic substitution reactions.

In the context of (3,4-Dimethoxyphenyl)hydrazine (B1633565) hydrochloride, the presence of the 3,4-dimethoxyphenyl moiety has several important implications. Firstly, it can influence the regioselectivity of cyclization reactions, such as the Fischer indole synthesis, directing the formation of specific isomers. Secondly, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the binding of the final molecule to biological targets. Furthermore, the 3,4-dimethoxyphenyl moiety is often associated with various biological activities, including antimicrobial and antioxidant properties, making it a desirable feature in the design of new therapeutic agents.

Historical Context of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride Chemistry

The history of this compound is intrinsically linked to the broader history of hydrazine derivatives and the development of synthetic methodologies for heterocyclic compounds. The journey began with the pioneering work of German chemist Hermann Emil Fischer, who first synthesized and characterized the parent compound, phenylhydrazine (B124118), in 1875. chemmethod.com This discovery was a landmark in organic chemistry, as it introduced a new class of reagents and opened up new avenues for the synthesis of previously inaccessible molecules.

Fischer's subsequent discovery of the Fischer indole synthesis in 1883, which utilizes phenylhydrazines and carbonyl compounds to form indoles, further solidified the importance of this class of compounds. researchgate.netwikipedia.org While the specific first synthesis of this compound is not well-documented in early literature, its development would have followed the establishment of general methods for the preparation of substituted phenylhydrazines. These methods typically involve the diazotization of the corresponding aniline (B41778) (3,4-dimethoxyaniline in this case), followed by reduction of the resulting diazonium salt. The Paal-Knorr synthesis, another cornerstone in heterocyclic chemistry, further expanded the utility of hydrazines in the synthesis of pyrazoles. jk-sci.comresearchgate.net The ongoing exploration of these classical reactions with a wider range of substituted hydrazines, including the title compound, continues to be an active area of research.

Scope and Objectives of Research on this compound

Current research on this compound is primarily focused on its application as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities. The main objectives of this research can be summarized as follows:

Synthesis of Novel Heterocycles: To explore the reactivity of this compound with a variety of carbonyl compounds and other electrophiles to generate a diverse library of indole, pyrazole, and other heterocyclic derivatives.

Investigation of Biological Activity: To screen the newly synthesized compounds for a range of biological activities, with a particular focus on antimicrobial and antioxidant properties, driven by the known bioactivity of the 3,4-dimethoxyphenyl moiety.

Structure-Activity Relationship (SAR) Studies: To establish relationships between the chemical structure of the synthesized derivatives and their biological activity. This involves systematically modifying the structure of the heterocyclic compounds and evaluating the impact on their potency and selectivity.

Development of Efficient Synthetic Methodologies: To optimize reaction conditions for the synthesis of target molecules, focusing on improving yields, reducing reaction times, and employing environmentally benign reagents and solvents.

The ultimate goal of this research is to leverage the unique chemical properties of this compound to develop new molecules that can address unmet needs in medicine and other scientific disciplines.

Structure

3D Structure of Parent

属性

IUPAC Name |

(3,4-dimethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-11-7-4-3-6(10-9)5-8(7)12-2;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSRMSMAVYUKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066595 | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40119-17-3, 20329-82-2 | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40119-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethoxyphenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040119173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dimethoxyphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dimethoxyphenyl Hydrazine Hydrochloride

Established Synthetic Routes to (3,4-Dimethoxyphenyl)hydrazine (B1633565) Hydrochloride

The most direct and common laboratory and industrial routes involve a two-step process starting from the corresponding aniline (B41778), followed by conversion to the hydrochloride salt for improved stability and handling.

The final step in the preparation of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is the protonation of the free base, 3,4-dimethoxyphenylhydrazine. This is a standard acid-base reaction. The free hydrazine (B178648), which may be an oil or a solid, is typically dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane. A solution of hydrochloric acid, often in an ethereal or alcoholic solvent, is then added to the mixture. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration. guidechem.com This straightforward conversion provides a stable, solid product that is easier to handle and store than the corresponding free base.

On an industrial scale, the synthesis of aryl hydrazine hydrochlorides is optimized for cost-effectiveness, yield, and operational safety. google.com The process generally combines the core reactions of diazotization and reduction into a streamlined workflow, often telescoping steps to avoid the isolation of potentially unstable or hazardous intermediates. google.com Key considerations include:

Raw Material Cost: The selection of starting materials and reagents is dictated by their commercial availability and price.

Process Control: Tight control of reaction parameters such as temperature, pH, and addition rates is crucial for maximizing yield and minimizing side-product formation. Diazotization, for instance, is highly exothermic and requires efficient cooling to maintain temperatures typically between 0 and 5°C. chemicalbook.comgoogle.com

Reagent Selection: While tin(II) chloride is an effective reducing agent in laboratory settings, industrial processes may favor less expensive and more environmentally benign alternatives like sodium dithionite (B78146) or sodium bisulfite. google.comgoogle.com

Waste Management: The treatment and disposal of waste streams, particularly those containing residual heavy metals (if tin reagents are used) or large volumes of salts, are significant environmental and cost factors.

Precursor Chemistry and Intermediate Formation

The synthesis of the target compound is fundamentally dependent on the chemistry of its aromatic precursor, 3,4-dimethoxyaniline (B48930).

While the direct precursor to (3,4-Dimethoxyphenyl)hydrazine is 3,4-dimethoxyaniline, the compound 3,4-xylidine (3,4-dimethylaniline) serves as a structural analogue that undergoes the same fundamental chemical transformations. The synthesis of (3,4-dimethyl)phenylhydrazine from 3,4-xylidine is well-documented and follows the same diazotization and reduction pathway. google.comelampharma.com This analogous synthesis provides a clear procedural template for the preparation of the dimethoxy variant, involving the conversion of the aromatic amine group into a hydrazine moiety. google.comchemicalbook.com

The core transformation in the synthesis of this compound from its precursor, 3,4-dimethoxyaniline, involves two critical steps: diazotization and reduction.

Diazotization: The primary aromatic amine, 3,4-dimethoxyaniline, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. google.comchemicalbook.com This reaction is conducted at low temperatures (0–5 °C) to prevent the resulting diazonium salt from decomposing. The reaction converts the amino group (-NH₂) into a diazonium group (-N₂⁺), forming an intermediate 3,4-dimethoxybenzenediazonium chloride solution.

Reduction: The aqueous solution of the diazonium salt is then treated with a suitable reducing agent. google.com The choice of reductant is a key variable in the synthesis. Common laboratory and industrial reducing agents include:

Stannous Chloride (SnCl₂): A solution of tin(II) chloride in concentrated hydrochloric acid is a highly effective reagent for reducing the diazonium salt to the corresponding hydrazine hydrochloride, which often precipitates directly from the reaction mixture. chemicalbook.comprepchem.com

Sodium Sulfite (B76179) (Na₂SO₃) / Sodium Bisulfite (NaHSO₃): This method involves the reduction of the diazonium salt with sulfites to form a sulfonate intermediate, which is then hydrolyzed under acidic or basic conditions to yield the hydrazine. google.com

Sodium Dithionite (Na₂S₂O₄): This powerful reducing agent can also be used to convert the diazonium salt directly to the hydrazine. google.com

The table below summarizes typical conditions for the synthesis of aryl hydrazines from anilines, which are directly applicable to the synthesis of this compound from 3,4-dimethoxyaniline.

| Step | Reagents | Typical Temperature | Key Considerations | Reference |

|---|---|---|---|---|

| Diazotization | Aniline derivative, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0 - 5 °C | Slow addition of nitrite solution; maintain low temperature to ensure stability of the diazonium salt. | chemicalbook.comgoogle.com |

| Reduction | Stannous Chloride (SnCl₂) in HCl | 0 °C to room temperature | Effective but uses a heavy metal reagent. The product often precipitates as the hydrochloride salt. | chemicalbook.comprepchem.com |

| Reduction | Sodium Dithionite (Na₂S₂O₄) | < 10 °C | A strong reducing agent often used in industrial processes. | google.com |

| Reduction | Sodium Metabisulfite (B1197395) (Na₂S₂O₅) | 10 - 35 °C | A cost-effective industrial reductant; requires a subsequent hydrolysis step. | google.com |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In recent years, the principles of green chemistry have been applied to the synthesis of hydrazines and their derivatives to reduce environmental impact and improve safety. While specific research on this compound is limited, general trends in the synthesis of related compounds highlight potential avenues for greener production.

Alternative Catalysts: Research has focused on replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron-based catalysts for C-N cross-coupling reactions to form aryl hydrazines. nih.gov

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a promising route for the synthesis of hydrazine derivatives under mild, aqueous conditions. nih.gov This biocatalytic approach can provide high selectivity and avoids the use of harsh reagents.

Mechanochemistry: Solvent-free or low-solvent methods, such as grinding and ball-milling, are being explored for the synthesis of hydrazones (derivatives of hydrazines). mdpi.comrsc.org These techniques can reduce reaction times, minimize waste, and sometimes improve yields compared to conventional solution-based methods. mdpi.com

Aqueous Medium: Conducting reactions in water instead of organic solvents is a cornerstone of green chemistry. Methods for synthesizing hydrazones in aqueous media are being developed to reduce reliance on volatile organic compounds (VOCs). orientjchem.org

These emerging strategies, though often demonstrated on related structures, provide a framework for developing more sustainable synthetic routes to this compound.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave energy, this technique offers rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.net

One of the most significant applications of microwave irradiation involving aryl hydrazines is in the Fischer indole (B1671886) synthesis. researchgate.netnih.gov This reaction, which condenses an aryl hydrazine with an aldehyde or ketone under acidic conditions, is a cornerstone for creating the indole nucleus found in many pharmaceuticals. wikipedia.orgmdpi.com The use of this compound in this synthesis leads to the formation of 5,6-dimethoxy-substituted indoles.

Under microwave irradiation, the Fischer indole synthesis can be completed in minutes, whereas conventional heating methods may require several hours. nih.govresearchgate.net This acceleration is attributed to the efficient energy transfer of microwaves directly to the polar molecules in the reaction mixture. Various studies have demonstrated the successful synthesis of diverse indole derivatives using microwave assistance, highlighting the method's efficiency and broad applicability. nih.govresearchgate.net For instance, the reaction of various arylhydrazine hydrochlorides with ketones in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) shows significantly higher yields in shorter times under microwave irradiation compared to traditional refluxing. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenylhydrazine (B124118) + Cyclohexanone | Conventional | 1-2 hours | 70-80 | researchgate.net |

| 2 | Phenylhydrazine + Cyclohexanone | Microwave (p-TSA) | 3 min | 91 | researchgate.net |

| 3 | Arylhydrazine HCl + Thiophenones | Conventional | 12-31 hours | Lower | nih.govnih.gov |

Ultrasonic Irradiation Methods

Ultrasonic irradiation, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and violent collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, which can dramatically enhance chemical reactivity. nih.govscispace.com This technique is recognized as a green synthetic tool because it often leads to higher yields, shorter reaction times, and can be performed under milder conditions than traditional methods. scispace.comresearchgate.net

In the context of hydrazine chemistry, ultrasound has been effectively employed to promote the synthesis of various hydrazine derivatives, such as hydrazones and hydrazine carboxamides. nih.govscielo.br The condensation reaction between a hydrazine and a carbonyl compound to form a hydrazone can be significantly accelerated using sonication. scispace.com Studies have shown that reactions carried out in an ultrasonic bath can achieve higher yields in a fraction of the time required by conventional stirring or refluxing methods. researchgate.net

For example, the synthesis of hydrazone derivatives from 2-hydrazino-4,6-disubstituted-1,3,5-triazines and various aldehydes was compared using both conventional heating and ultrasonic irradiation. The ultrasonic method consistently provided superior yields in significantly less time. researchgate.net This efficiency is attributed to the intense mixing and increased mass transfer caused by cavitation. nih.gov

Table 2: Comparison of Conventional vs. Ultrasonic Synthesis of Hydrazone Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Reflux) | 3-5 hours | 60-85 | researchgate.net |

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent offers significant environmental benefits, including the elimination of toxic solvent waste, reduced costs associated with solvent purchase and disposal, and simplified product purification. ajgreenchem.comresearchgate.net These "solid-state" or "neat" reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating them in the presence of a solid support, sometimes in combination with microwave irradiation. researchgate.netresearchgate.net

The synthesis of hydrazones, a direct derivative reaction of hydrazines like (3,4-Dimethoxyphenyl)hydrazine, is particularly amenable to solvent-free conditions. ajgreenchem.comminarjournal.com The condensation of various aromatic aldehydes with hydrazines or hydrazides can be achieved by simply mixing the neat reactants and irradiating them with microwaves. ajgreenchem.comminarjournal.com This approach is noted for its simplicity, rapid reaction times, and high yields of pure products without the need for extensive workup procedures. researchgate.net

This methodology aligns with the principles of green chemistry by minimizing waste at its source. researchgate.net The combination of solvent-free conditions with microwave heating creates a synergistic effect, providing a rapid, efficient, and environmentally friendly route to hydrazone derivatives. researchgate.netminarjournal.com

Use of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and many are liquid at room temperature. They are considered "green solvents" due to their unique properties, including negligible vapor pressure, high thermal stability, and non-flammability. nih.gov A key advantage of ILs is their potential for recyclability, which can significantly reduce solvent waste.

In synthetic chemistry, ionic liquids can act not only as solvents but also as catalysts or co-catalysts, influencing reaction rates and selectivity. nih.gove-bookshelf.de Their use has been explored in a variety of reactions, including the Fischer indole synthesis. umons.ac.be Using an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) as the reaction medium can facilitate the synthesis of indoles from aryl hydrazines. nih.gov The ionic liquid phase can often be recovered and reused after extracting the product with a conventional organic solvent, demonstrating a key principle of sustainable chemistry. nih.gov

Table 3: Common Cations and Anions in Ionic Liquids

| Cation Type | Anion Type |

|---|---|

| Imidazolium | Tetrafluoroborate (BF₄⁻) |

| Pyridinium | Hexafluorophosphate (PF₆⁻) |

| Quaternary Ammonium (B1175870) | Chloride (Cl⁻) |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A reaction with high atom economy maximizes the use of starting materials and inherently minimizes the generation of waste by-products. nih.gov

The traditional synthesis of aryl hydrazines, including this compound, typically proceeds through the diazotization of an aniline (3,4-dimethoxyaniline) followed by reduction. This pathway often has a poor atom economy. google.comgoogle.com

The process involves:

Diazotization: Reacting the aniline with sodium nitrite (NaNO₂) and a strong acid (like HCl) to form a diazonium salt.

Reduction: Reducing the diazonium salt using a reagent such as sodium sulfite (Na₂SO₃), stannous chloride (SnCl₂), or sodium metabisulfite. google.com

This sequence generates a substantial amount of inorganic salt waste. For every mole of the desired hydrazine product, multiple moles of inorganic by-products (e.g., sodium chloride, sodium sulfate) are formed. nih.gov

Reaction Pathway Analysis (Simplified): C₈H₁₁NO₂ + NaNO₂ + 3HCl → [C₈H₁₀N₂O₂]Cl + NaCl + 2H₂O [C₈H₁₀N₂O₂]Cl + 2Na₂SO₃ + 2H₂O → C₈H₁₂N₂O₂ + 2Na₂SO₄ + HCl

In this pathway, the atoms from NaNO₂, HCl, and Na₂SO₃ are largely converted into waste products rather than being incorporated into the final hydrazine molecule. This results in a low atom economy and a high E-factor (mass ratio of waste to product). nih.gov

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Mechanisms

The core reactivity of (3,4-Dimethoxyphenyl)hydrazine (B1633565) hydrochloride involves oxidation, reduction, and nucleophilic substitution, providing pathways to a diverse range of chemical structures.

Oxidation Reactions Leading to Azo Compounds

Arylhydrazines can be readily oxidized to form stable azo compounds (R-N=N-R'). This transformation involves the removal of two hydrogen atoms from the hydrazine (B178648) moiety to form a nitrogen-nitrogen double bond. Various oxidizing agents can be employed for this purpose, offering a practical route to synthesize symmetrical and unsymmetrical azo derivatives. organic-chemistry.orggoogle.com

A general metal-free method for the oxidative dehydrogenation of hydrazines utilizes reagents like trichloroisocyanuric acid (TCCA). organic-chemistry.org In this process, the hydrazine is treated with the oxidant in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. The reaction is typically efficient and proceeds under mild conditions. organic-chemistry.org Another approach involves the use of tert-butyl nitrite (B80452) (TBN) in the presence of air, which catalyzes the dehydrogenation of hydrazobenzenes to azobenzenes. acs.org While starting from a hydrazine, the principle of oxidation to an azo compound is similar.

The reaction proceeds as follows: R-NH-NH-R' + [O] → R-N=N-R' + H₂O

For (3,4-Dimethoxyphenyl)hydrazine, this reaction would lead to the formation of a symmetrical bis(3,4-dimethoxyphenyl)diazene or an unsymmetrical azo compound if reacted with a different arylhydrazine or aniline (B41778) derivative. These azo compounds are known for their applications as dyes, pigments, and pharmaceuticals. organic-chemistry.organjs.edu.iq

Table 1: Common Oxidizing Systems for Hydrazine to Azo Compound Conversion

| Oxidizing Agent/System | Conditions | Key Features |

|---|---|---|

| Trichloroisocyanuric acid (TCCA) | THF, Room Temperature | Metal-free, mild conditions, high efficiency. organic-chemistry.org |

| tert-Butyl Nitrite (TBN) / Air | Ethanol (B145695) (EtOH) | Catalytic, uses air as the terminal oxidant. acs.org |

Reduction Reactions to Hydrazine Derivatives

This section pertains to the formation of the title compound itself. Arylhydrazines like (3,4-Dimethoxyphenyl)hydrazine are most commonly synthesized through the reduction of the corresponding aryldiazonium salt. This two-step process begins with the diazotization of an aniline precursor, followed by reduction. thieme-connect.deorgsyn.org

The synthesis starts with 3,4-dimethoxyaniline (B48930). The aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the (3,4-dimethoxyphenyl)diazonium chloride salt. google.comgoogle.com

The subsequent step is the reduction of this diazonium salt. A widely used and effective method is the Fischer hydrazine synthesis, which employs sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395) as the reducing agent. orgsyn.orggoogle.com The diazonium salt solution is added to a cooled solution of sodium sulfite. The intermediate diazosulfonate is then reduced and hydrolyzed, typically by heating in an acidic medium, to yield the final (3,4-Dimethoxyphenyl)hydrazine hydrochloride. orgsyn.orggoogle.com

Reaction Scheme:

Diazotization: Ar-NH₂ + NaNO₂ + 2 HCl → Ar-N₂⁺Cl⁻ + NaCl + 2 H₂O

Reduction: Ar-N₂⁺Cl⁻ + 2 Na₂SO₃ + 2 H₂O → Ar-NH-NH₃⁺Cl⁻ + 2 Na₂SO₄

Where Ar = 3,4-Dimethoxyphenyl

Nucleophilic Substitution Reactions

The hydrazine group (-NHNH₂) is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. organic-chemistry.org Consequently, (3,4-Dimethoxyphenyl)hydrazine can participate in nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic carbon atom.

A classic example is the nucleophilic aromatic substitution (SₙAr) reaction. Arylhydrazines react with highly electron-deficient aromatic rings, such as those bearing multiple nitro groups. For instance, the reaction of a hydrazine with 1-chloro-2,4-dinitrobenzene (B32670) results in the displacement of the chloride ion to form the corresponding 2,4-dinitrophenylhydrazine (B122626) derivative. ccsenet.orgresearchgate.netpearson.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. researchgate.net

(3,4-Dimethoxyphenyl)hydrazine would be expected to react similarly with suitable electrophilic aromatic or aliphatic substrates. The terminal -NH₂ group acts as the nucleophile, attacking the electrophilic center to form a new carbon-nitrogen bond. pearson.com

Cyclization Reactions Utilizing this compound

A significant application of this compound in organic synthesis is its use as a precursor for constructing nitrogen-containing heterocyclic rings, most notably pyrazolines and pyrazoles.

Pyrazoline Synthesis

Pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized by the condensation reaction between an α,β-unsaturated carbonyl compound (a chalcone) and a hydrazine. uii.ac.iduii.ac.idresearchgate.net

The reaction of (3,4-Dimethoxyphenyl)hydrazine with a chalcone (B49325) derivative proceeds by an initial nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system (Michael addition) or on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. uii.ac.iduii.ac.id The reaction is often carried out in a suitable solvent like ethanol or glacial acetic acid, sometimes with catalytic acid or base. uii.ac.id

General Reaction for Pyrazoline Synthesis:

(Image depicting the general reaction of a chalcone with (3,4-Dimethoxyphenyl)hydrazine to form a substituted pyrazoline.)

The substituents on both the chalcone and the phenyl ring of the hydrazine determine the final properties of the resulting pyrazoline derivative.

The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a cornerstone of pyrazole (B372694) chemistry, often referred to as the Knorr pyrazole synthesis. dergipark.org.tr Ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate is an enol ether derivative of a β-ketoester, which serves as a 1,3-dielectrophilic synthon.

The reaction with this compound involves the initial attack of the hydrazine's terminal nitrogen onto the electrophilic carbon of the enol ether, displacing the ethoxy group. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl group, leading to cyclization. Subsequent elimination of water and ethanol yields a substituted pyrazole ring. The product of this specific reaction is an ethyl 1-(3,4-dimethoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, a pyrazolone (B3327878) derivative. nih.govbeilstein-journals.org

Table 2: Key Intermediates and Products in Pyrazolone Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |

|---|

Reaction with Chalcones via 1,3-Dipolar Cycloaddition Mechanism

The reaction of hydrazines with chalcones (α,β-unsaturated ketones) can proceed through a 1,3-dipolar cycloaddition mechanism to form pyrazoline derivatives. In this reaction, the hydrazine first reacts with the chalcone to form a hydrazone. The presence of a proton signal from the hydrazone in the 1H-NMR spectra of the product supports the progression of the reaction through this mechanism uii.ac.idresearchgate.net. The subsequent intramolecular cyclization leads to the formation of the pyrazoline ring.

For example, the cyclization reaction of 4-nitro-3',4'-dimethoxychalcone with phenylhydrazine (B124118), when refluxed in glacial acetic acid, yields a pyrazoline derivative uii.ac.idresearchgate.net. This reaction is predicted to occur via a 1,3-dipolar cycloaddition uii.ac.idresearchgate.net. The yield for such a reaction has been reported to be around 53.80% uii.ac.idresearchgate.net.

A common and effective method for the synthesis of 1,3,5-triaryl-2-pyrazolines involves the reaction of chalcones with aryl hydrazines in an acidic medium. Typically, the chalcone is dissolved in glacial acetic acid, followed by the addition of the aryl hydrazine hydrochloride researchgate.net. The reaction mixture is then heated, and upon cooling or pouring into ice water, the pyrazoline product precipitates researchgate.net. This method has been successfully employed for the synthesis of a series of 1,3,5-triaryl-2-pyrazolines researchgate.net.

The use of ultrasound irradiation has been shown to improve the synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine hydrochloride in a sodium acetate-acetic acid aqueous solution. This method can lead to high yields (83–96%) in shorter reaction times (1.5–2 hours) at room temperature nih.gov.

Table 2: Synthesis of 1,3,5-Triaryl-2-pyrazolines from Chalcones

| Hydrazine Reactant | Chalcone Reactant | Reaction Conditions | Yield |

|---|---|---|---|

| (3,4-dimethylphenyl) hydrazine hydrochloride | 4-alkoxychalcones | Glacial acetic acid, concentrated HCl (catalyst), reflux | Not specified researchgate.net |

| Phenylhydrazine hydrochloride | Chalcones | Sodium acetate-acetic acid aqueous solution, ultrasound irradiation, room temperature | 83-96% nih.gov |

Synthesis of Pyrazoline Derivatives from Aldehydes and Ketones

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a foundational and widely used method for the preparation of 2-pyrazolines researchgate.net. This reaction typically involves the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the pyrazoline ring.

A specific example is the synthesis of pyrazoline derivatives by the cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of formic acid researchgate.netjocpr.com. Chalcones themselves are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) researchgate.netjocpr.com. The subsequent reaction with hydrazine hydrate in formic acid provides the corresponding pyrazoline-1-carbaldehyde derivatives researchgate.netjocpr.com.

Pyrazoles can be synthesized from pyrazoline intermediates through an oxidation step. A one-pot condensation of ketones and aldehydes with hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions. Subsequent in-situ oxidation with an oxidizing agent like bromine affords a wide variety of pyrazoles in very good yields organic-chemistry.orgorganic-chemistry.org. An alternative, more benign oxidation protocol involves heating the pyrazolines in DMSO under an oxygen atmosphere to yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles organic-chemistry.orgorganic-chemistry.org.

Furthermore, a metal-free oxidative cyclization of β,γ-unsaturated hydrazones has been developed for the synthesis of pyrazolines. This method utilizes controlled reaction atmospheres to achieve a divergent assembly of pyrazolones and pyrazolines rsc.org.

Indole (B1671886) Synthesis (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst nih.gov. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a uii.ac.iduii.ac.id-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring nih.gov.

The Fischer indole synthesis using this compound can be employed to produce a variety of indole derivatives. For instance, the reaction of (3,4-dimethoxyphenyl)hydrazine with dihydrofuran under Fischer indolization conditions (in the presence of ZnCl2) yields the corresponding tryptophol (B1683683) (an indole-3-ethanol derivative) nih.gov. While this specific example does not directly yield an indolecarboxamide, the versatility of the Fischer indole synthesis allows for the use of appropriate keto-amide starting materials to generate indolecarboxamide derivatives. The general principle involves the reaction of the hydrazine with a ketone or aldehyde that also contains an amide functionality. The subsequent acid-catalyzed cyclization would then result in an indole ring bearing a carboxamide substituent.

Condensation with Carbonyl Compounds (Ketones or Aldehydes)

The reaction of this compound with aldehydes or ketones is a fundamental condensation reaction that serves as the initial step in the widely used Fischer indole synthesis. wikipedia.orgnih.gov This acid-catalyzed reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. The subsequent dehydration of the intermediate hemiaminal yields a stable N-arylhydrazone. wikipedia.orgnih.gov

The general mechanism involves the elimination of a water molecule from the reactants, forming a carbon-nitrogen double bond (C=N). wikipedia.org This transformation is a classic example of an addition-elimination reaction. nih.gov The resulting (3,4-dimethoxyphenyl)hydrazones are often stable, crystalline solids that serve as crucial intermediates for subsequent cyclization reactions to form indole rings. wikipedia.orgnih.gov The choice of acid catalyst is important, with Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride, being commonly employed. wikipedia.orgnih.gov

Total Synthesis of Complex Indole Alkaloids

The indole scaffold is a core structural motif in a vast number of biologically active natural products. The Fischer indole synthesis, which commences with the aforementioned condensation reaction, is a powerful tool for constructing this ring system and has been applied in the synthesis of complex alkaloids.

Makaluvamine D: The makaluvamines are a family of marine alkaloids known for their cytotoxic and topoisomerase II inhibitory activities. The total synthesis of makaluvamine D has been approached using the Fischer indole synthesis as a key strategy. A reported synthesis utilized (2,3-dimethoxyphenyl)hydrazine and dihydrofuran to construct the core indole structure, demonstrating the utility of methoxy-substituted phenylhydrazines in accessing the pyrrolo[4,3,2-de]quinoline system characteristic of this alkaloid class. rsc.org This highlights a strategic application of the Fischer reaction to build two necessary carbon side chains simultaneously. rsc.org

Murrayanine (B1213747): This carbazole (B46965) alkaloid, isolated from plants like Murraya koenigii, possesses various pharmaceutical properties. While the Fischer indole synthesis is a primary method for indole ring formation, documented total syntheses of murrayanine have often employed alternative modern cross-coupling strategies. These methods typically involve palladium-catalyzed reactions, such as Buchwald-Hartwig amination, to form the diarylamine precursor, which is then cyclized to the carbazole core.

Minfiensine (B1236942): A structurally unique alkaloid from the Strychnos family, minfiensine features a complex, caged polycyclic system. rsc.org Its intricate architecture has made it a challenging target for total synthesis. The reported successful syntheses of minfiensine have relied on sophisticated strategies, including catalytic asymmetric Heck-iminium cyclization cascades and organocatalytic Diels-Alder reactions, rather than a classical Fischer indole synthesis approach. rsc.org

Mechanism Involving Enamine and Dienone-imine Intermediates

The Fischer indole synthesis proceeds through a well-studied mechanism that follows the initial formation of the N-arylhydrazone. The accepted mechanism, first proposed by Robinson, involves several key steps: nih.gov

Tautomerization: The arylhydrazone intermediate tautomerizes to its corresponding enamine or 'ene-hydrazine' form. wikipedia.orgnih.gov This step is crucial as it positions the atoms for the subsequent rearrangement.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic researchgate.netresearchgate.net-sigmatropic rearrangement. This is the key bond-forming step where a new carbon-carbon bond is created, leading to a diimine intermediate. wikipedia.orgnih.gov Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the original hydrazine is incorporated into the final indole ring. wikipedia.orgnih.gov

Cyclization and Elimination: The resulting diimine, which can be described as a dienone-imine, readily cyclizes to form a five-membered aminoacetal (or aminal) ring. wikipedia.org Under the acidic conditions, this intermediate eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring system. wikipedia.orgnih.gov

Metal-Free Approaches for Fischer Indole Synthesis

While traditionally catalyzed by Brønsted or Lewis acids, modern variations of the Fischer indole synthesis have explored metal-free conditions to enhance the reaction's scope and environmental compatibility. One notable approach involves a Brønsted acid-catalyzed hydrohydrazination of alkynes with arylhydrazines.

This method utilizes polyphosphoric acid (PPA) as both the catalyst and reaction medium. PPA is effective at activating the carbon-carbon triple bond of the alkyne for nucleophilic attack by the hydrazine, while not excessively protonating and deactivating the hydrazine itself. This tandem hydroamination-cyclization cascade provides a direct route to indoles from simple alkynes and arylhydrazines without the need for transition metal catalysts.

Table 1: Metal-Free Fischer Indole Synthesis of 5,6-Dimethyl-2-phenyl-1H-indole

| Reactant 1 | Reactant 2 | Catalyst/Medium | Yield |

|---|

This table is based on a representative example from the literature and illustrates the general conditions and efficacy of the metal-free approach.

Synthesis of Other Heterocyclic Systems

The reactivity of this compound extends beyond indole synthesis to the formation of other important heterocyclic frameworks, such as pyrazoles. However, its application in synthesizing pyrimidines or imidazo[4,5-c]pyrazol-5-ones is less direct.

Pyrimidines are a class of 1,3-diazines fundamental to nucleic acids and numerous pharmaceuticals. bu.edu.eg The most common and versatile synthetic strategies for the pyrimidine (B1678525) ring involve the condensation of a three-carbon unit (like a 1,3-dicarbonyl compound or its equivalent) with a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg Based on available literature, arylhydrazines like (3,4-Dimethoxyphenyl)hydrazine are not typical starting materials for the direct construction of the pyrimidine core, as the hydrazine moiety is more predisposed to forming five-membered rings like pyrazoles.

The imidazo[4,5-c]pyrazole (B1259334) ring system is a fused bicyclic heterocycle of interest in medicinal chemistry. The synthesis of this framework logically involves the formation of a pyrazole ring followed by the construction of the fused imidazole (B134444) ring, or vice versa. Hydrazine derivatives are key precursors for the pyrazole component. For instance, reacting a hydrazine with a suitable β-ketoester or a related precursor can yield a pyrazolone.

Thiadiazole Derivatives

A comprehensive review of the scientific literature indicates that the direct synthesis of 1,3,4-thiadiazole (B1197879) derivatives using this compound as a starting material is not prominently documented. The common synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles typically involve the cyclization of thiosemicarbazides. mdpi.comnih.govresearchgate.net This process generally requires reacting a hydrazine derivative with an isothiocyanate to form the corresponding thiosemicarbazide, which is then cyclized under acidic conditions. mdpi.comut.ac.ir While theoretically possible, specific examples detailing this pathway commencing with (3,4-Dimethoxyphenyl)hydrazine are not available in the reviewed literature.

Pyrrolo[4,3,2-de]quinoline Frameworks

Specific methodologies for the synthesis of the Pyrrolo[4,3,2-de]quinoline framework directly from this compound have not been found in surveyed chemical literature. The construction of related fused pyrrole (B145914) ring systems, such as indoles, frequently employs the Fischer indole synthesis. wikipedia.orgtaylorandfrancis.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde. wikipedia.orgnih.gov The application of this fundamental reaction to a suitably functionalized quinoline-based ketone could potentially lead to the formation of a Pyrrolo[4,3,2-de]quinoline structure. However, documented instances of this specific transformation using (3,4-Dimethoxyphenyl)hydrazine are not present in the available literature.

Advanced Synthetic Transformations

The application of this compound in more complex, multi-step synthetic strategies is an area of potential but underexplored utility.

Tandem Reactions and Domino Sequences

Tandem or domino reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools for building molecular complexity. rsc.orgnih.govresearchgate.net Scientific literature contains examples of such sequences involving hydrazine derivatives for the synthesis of various nitrogen-containing heterocycles. nih.gov Despite the efficiency of these methods, a thorough literature search did not yield specific examples where this compound serves as the key substrate in a tandem or domino reaction sequence.

Catalytic Approaches (e.g., Cu-catalyzed, Pd-catalyzed)

Modern organic synthesis heavily relies on transition metal catalysis, particularly with copper and palladium, to facilitate the formation of carbon-nitrogen bonds and to construct heterocyclic rings. rsc.orgnih.govbeilstein-journals.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are widely used for N-arylation, thieme-connect.de while copper-catalyzed reactions are also employed for similar transformations and cyclizations. organic-chemistry.orgrsc.orgmdpi.com Although these catalytic systems are broadly applicable to hydrazine derivatives, specific studies detailing the use of this compound as a reactant in these advanced catalytic processes are not described in the reviewed scientific reports.

Regioselective Synthesis of Unsymmetrical Pyrazoles

The synthesis of pyrazoles via the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry. nih.govmdpi.comresearchgate.net When an unsymmetrical arylhydrazine, such as (3,4-Dimethoxyphenyl)hydrazine, reacts with an unsymmetrical 1,3-diketone, the formation of two different regioisomeric pyrazole products is possible. The control of this regioselectivity is a critical aspect of the synthesis.

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate at one of the two carbonyl positions, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. jk-sci.comresearchgate.net The regiochemical outcome is dictated by several factors:

Electronic Effects: The inherent reactivity of the two carbonyl groups in the 1,3-diketone. A more electrophilic carbonyl carbon will preferentially react with the terminal (-NH2) nitrogen of the hydrazine.

Steric Hindrance: Steric bulk near one of the carbonyl groups can hinder the approach of the hydrazine, favoring reaction at the less hindered position.

Reaction Conditions (pH): Under acidic conditions, the reaction is typically initiated by the more nucleophilic terminal nitrogen (-NH2) of the hydrazine attacking a protonated carbonyl group. The initial attack often occurs at the more reactive (e.g., less sterically hindered or more electronically activated) carbonyl. Under neutral or basic conditions, the relative nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls can lead to different outcomes.

For example, the reaction of (3,4-Dimethoxyphenyl)hydrazine with 1-phenyl-1,3-butanedione can yield two possible regioisomers, as detailed in the table below. The phenyl-substituted carbonyl is generally less electrophilic than the methyl-substituted carbonyl, which typically directs the initial attack of the hydrazine's NH2 group to the acetyl moiety, leading to the formation of the 3-methyl-5-phenyl isomer as the major product under neutral or acidic conditions.

| Regioisomer Product | Structure | Controlling Factors for Formation |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole | Structure A | Favored when initial nucleophilic attack by the -NH2 group occurs at the more electrophilic acetyl carbonyl. Generally the major product under kinetic control. |

| 1-(3,4-Dimethoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole | Structure B | Favored when initial nucleophilic attack by the -NH2 group occurs at the benzoyl carbonyl. May be formed under thermodynamic control or if steric factors dominate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different types of protons. The aromatic protons on the benzene (B151609) ring would appear as complex multiplets in the downfield region (typically δ 6.8-7.5 ppm). The two methoxy (B1213986) groups (-OCH₃) would each present as a sharp singlet, likely around δ 3.8-3.9 ppm. The protons of the hydrazine hydrochloride moiety (-NHNH₃⁺) would be observed as broad signals further downfield, and their chemical shift can be sensitive to solvent and concentration.

Upon reaction to form a hydrazone, significant changes in the ¹H NMR spectrum are observed. Hydrazones are typically formed by the condensation reaction between a hydrazine and an aldehyde or ketone. For instance, in the formation of hydrazide-hydrazone derivatives, a new signal corresponding to the azomethine proton (-CH=N-) appears, typically in the range of δ 8.0-9.0 ppm. nih.gov The broad signals of the hydrazine protons are replaced by a single, often broad, singlet for the remaining N-H proton, which can be seen at δ 10.0-12.0 ppm. jocpr.com

Table 1: Representative ¹H NMR Spectral Data for a Hydrazide-Hydrazone Product

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-H | 7.55 - 7.89 (multiplet) |

| -CH=N- | 8.79 (singlet) |

| -NH- (amide) | 10.30 (singlet) |

| -SO₂NH- | 11.34 (singlet) |

Data is illustrative for a representative N-(4-(hydrazinylsulfonyl)phenyl)acetamide reaction product. jocpr.com

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, signals for the aromatic carbons are expected between δ 110-150 ppm. The two carbons bonded to the oxygen of the methoxy groups would be the most downfield among the aromatic signals. The methoxy group carbons themselves would appear as sharp signals around δ 55-60 ppm.

When the hydrazine reacts to form a product like a hydrazone or a pyrazole, new characteristic signals appear. In hydrazone formation, a new carbon signal for the azomethine carbon (C=N) is observed in the δ 140-160 ppm region. nih.gov For pyrazoles, which can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, the spectrum will show characteristic signals for the carbons of the heterocyclic ring. nih.govmdpi.com For example, the ¹³C-NMR spectrum of a hydrazide-hydrazone derivative showed peaks for the methyl (CH₃), methylene (B1212753) (CH₂), and cyano (CN) carbons at δ 14.2, 28.9, and 116.8 ppm, respectively, with the C=N and C=O carbons appearing at δ 168.1 and 169.8 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for a Hydrazide-Hydrazone Product

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 14.2 |

| CH₂ | 28.9 |

| CN | 116.8 |

| Pyridine C | 122.1 - 151.0 |

| C=N | 168.1 |

| C=O | 169.8 |

Data is illustrative for a representative 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide product. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would include N-H stretching vibrations for the hydrazine group (typically broad bands in the 3200-3400 cm⁻¹ region), C-O stretching for the methoxy groups (around 1250 cm⁻¹ and 1030 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and aromatic C-H stretching (just above 3000 cm⁻¹).

The IR spectrum of a reaction product, such as a hydrazone, shows key differences. A strong absorption band corresponding to the C=N stretching vibration appears around 1600-1650 cm⁻¹. jocpr.com Concurrently, the bands associated with the reacting carbonyl group (C=O) from the aldehyde or ketone starting material (typically 1680-1740 cm⁻¹) disappear. In the case of hydrazide-hydrazone synthesis, characteristic bands for S=O (around 1369 and 1152 cm⁻¹), C=O (around 1686 cm⁻¹), and N-H (around 3240 cm⁻¹) functionalities can be identified. jocpr.com

Table 3: Characteristic IR Absorption Bands for a Hydrazone Product

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3240 |

| C=O Stretch | 1686 |

| C=C Stretch (Aromatic) | 1593, 1494 |

| S=O Stretch | 1369, 1152 |

Data is illustrative for a representative 4-acetamidobenzenesulfonyl hydrazide product. jocpr.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂N₂O₂·HCl), the molecular weight of the free base is 184.22 g/mol . In mass spectrometry, one would expect to observe the molecular ion of the free base or, more commonly, the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass.

For reaction products, high-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition with high accuracy. For example, in the synthesis of pyrazole derivatives, HRMS is used to verify the exact mass of the final products. rsc.org The mass spectrum of a synthesized hydrazone showed a molecular ion peak corresponding to its calculated molecular weight, confirming the structure of the compound. researchgate.net

Table 4: Representative Mass Spectrometry Data

| Compound Type | Method | Expected m/z |

|---|---|---|

| (3,4-Dimethoxyphenyl)hydrazine (free base) | ESI-MS | [M+H]⁺ ≈ 185.097 |

| Representative Pyrazole Product | HRMS (ESI) | [M+H]⁺ (Calculated vs. Found) |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. This compound, containing a substituted benzene ring, is expected to absorb UV light. The spectrum would likely show absorption maxima (λmax) characteristic of the substituted phenyl chromophore.

The formation of reaction products with extended conjugation leads to shifts in the absorption maxima. For example, the synthesis of a hydrazone from an aldehyde or ketone results in a new, more conjugated system (Ar-NH-N=C). This extension of the chromophore typically causes a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum. This phenomenon is a key indicator of product formation and can be used to monitor the progress of the reaction. mdpi.com

Table 5: Expected UV-Visible Spectroscopy Observations

| Compound | Chromophore System | Expected λmax Shift |

|---|---|---|

| (3,4-Dimethoxyphenyl)hydrazine HCl | Substituted Phenyl | Shorter Wavelength |

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific crystal structure for this compound was not found in the surveyed literature, this technique would be the ultimate tool for its structural elucidation. The process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a complete model of the molecular and crystal structure. For complex reaction products like triazine-based hydrazone derivatives, single-crystal X-ray diffraction has been used to unequivocally confirm their synthesized structures, providing precise geometric parameters that can be compared with theoretical calculations. mdpi.com Polymorphism, the ability of a compound to exist in more than one crystal form, can also be investigated using XRD, which is crucial as different polymorphs can have different physical properties. google.com

Conclusion

(3,4-Dimethoxyphenyl)hydrazine (B1633565) hydrochloride stands as a testament to the enduring importance of well-designed building blocks in synthetic organic chemistry. Its utility in the construction of biologically relevant indole (B1671886) and pyrazole (B372694) frameworks, coupled with the inherent biological significance of the 3,4-dimethoxyphenyl moiety, ensures its continued relevance in the quest for new therapeutic agents and functional materials. While its own history is deeply rooted in the foundational discoveries of hydrazine (B178648) chemistry, the ongoing exploration of its reactivity and the biological evaluation of its derivatives promise a future rich with new discoveries and applications. The synthesis of novel heterocyclic compounds from this versatile precursor, and the subsequent investigation of their antimicrobial and antioxidant properties, will undoubtedly remain a fruitful area of research for years to come.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict a wide range of molecular properties. A full DFT study on (3,4-Dimethoxyphenyl)hydrazine (B1633565) hydrochloride would provide fundamental information about its behavior at the atomic level.

Molecular Structure and Optimized Geometrical Parameters

A DFT optimization calculation would yield the most stable three-dimensional arrangement of atoms in (3,4-Dimethoxyphenyl)hydrazine hydrochloride. This would provide precise values for bond lengths, bond angles, and dihedral angles. Such data is foundational for understanding the molecule's steric and electronic properties. For instance, the planarity of the phenyl ring and the orientation of the methoxy (B1213986) and hydrazine (B178648) substituents would be determined. While specific optimized geometrical parameters for the title compound are not available in the literature, a study on related diacylhydrazine derivatives has shown that DFT calculations (at the B3LYP/6-311G level) can reproduce crystal structure parameters with good accuracy. mdpi.com

Vibrational Assignments and Theoretical IR Spectra

Following geometry optimization, a frequency calculation using DFT can predict the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. For hydrazine and its derivatives, characteristic vibrational modes include N-H stretching, N-N stretching, and various bending modes. aip.orgnih.govacs.org A theoretical IR spectrum for this compound would show characteristic peaks for the aromatic C-H stretches, C-C ring vibrations, C-O stretches of the methoxy groups, and the vibrations of the hydrazine hydrochloride moiety.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For aromatic amines and aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO distribution depends on the nature of the substituents. nih.govthaiscience.inforesearchgate.net For this compound, the HOMO would likely be centered on the electron-rich dimethoxy-substituted phenyl ring and the hydrazine group, while the LUMO's location would be influenced by the protonated hydrazine moiety.

Molecular Electrostatic Potential (MESP) Maps

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. MESP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For substituted benzenes and anilines, the MESP is significantly influenced by the nature and position of the substituents. nih.govnih.govrsc.orgresearchgate.net In this compound, the oxygen atoms of the methoxy groups and the nitrogen atoms of the hydrazine would be expected to be regions of negative potential, while the hydrogen atoms of the ammonium (B1175870) group (-NH2NH3+) would be a region of high positive potential.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. wikipedia.org These charges provide a quantitative measure of the electron distribution and can offer insights into the molecule's polarity and reactivity. The charge on each atom is calculated based on the coefficients of the basis functions in the molecular orbitals. It's important to note that Mulliken charges are known to be sensitive to the choice of basis set. researchgate.net In this compound, the oxygen and nitrogen atoms would be expected to carry negative Mulliken charges, while the carbon atoms bonded to them and the hydrogen atoms would have positive charges. The protonated nitrogen of the hydrochloride would carry a significant positive charge.

Quantum Chemical Properties and Descriptors

From the results of DFT calculations, particularly the HOMO and LUMO energies, a range of quantum chemical properties and descriptors can be derived. These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of molecules. scirp.orgresearchgate.net

These properties include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

While these descriptors are routinely calculated for a wide variety of organic molecules, their specific values for this compound are not present in the surveyed literature.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable parameter for predicting the transport properties of drugs, such as absorption and blood-brain barrier penetration. For (3,4-Dimethoxyphenyl)hydrazine, the TPSA is calculated based on the contributions of its oxygen and nitrogen atoms. Different sources provide slightly varied computed values, which is common depending on the specific algorithm used. The calculated TPSA for the neutral form of the compound is approximately 56.51 Ų.

| Parameter | Value (Ų) | Source |

|---|---|---|

| TPSA | 56.51 | nih.govnih.gov |

LogP Values

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a critical measure of a molecule's lipophilicity or hydrophobicity. This parameter influences solubility, membrane permeability, and pharmacokinetic properties. Computational methods are widely used to predict LogP values (often denoted as cLogP for calculated). For (3,4-Dimethoxyphenyl)hydrazine, calculated LogP values vary, with reported figures around 1.41 and 2.56. nih.govnih.gov This variation can arise from different computational models and software used for the prediction.

| Parameter | Value | Source |

|---|---|---|

| LogP | 1.4112 | nih.gov |

| LogP | 2.5647 | nih.gov |

Hydrogen Bond Acceptors and Donors

Hydrogen bonding capability is fundamental to molecular interactions, affecting properties like boiling point, solubility, and binding to biological targets. Computational methods determine the number of hydrogen bond donors and acceptors by identifying specific functional groups. In (3,4-Dimethoxyphenyl)hydrazine, the nitrogen atoms of the hydrazine group can act as both donors and acceptors, while the oxygen atoms of the methoxy groups function as acceptors. The molecule is calculated to have 2 hydrogen bond donors and 4 hydrogen bond acceptors. nih.gov

| Parameter | Count | Source |

|---|---|---|

| Hydrogen Bond Acceptors | 4 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

Rotatable Bonds

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This property is important in drug design as it influences how well a molecule can fit into a binding site. A rotatable bond is typically defined as any single bond, not in a ring, bound to a non-hydrogen atom. For (3,4-Dimethoxyphenyl)hydrazine, there are 3 rotatable bonds, corresponding to the C-C bond between the ring and the hydrazine group, the C-N bond, and the N-N bond. nih.gov

| Parameter | Count | Source |

|---|---|---|

| Rotatable Bonds | 3 | nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone of modern chemistry for elucidating reaction mechanisms. These methods allow for the calculation of transition state energies, reaction intermediates, and potential energy surfaces, providing a step-by-step view of how a reaction proceeds.

For arylhydrazines like (3,4-Dimethoxyphenyl)hydrazine, a quintessential reaction is the Fischer indole (B1671886) synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone (formed from the reaction of the hydrazine with a ketone or aldehyde) to produce an indole ring. wikipedia.orgnih.gov Computational studies on the Fischer indole synthesis have helped to detail its accepted mechanism, which involves tautomerization of the hydrazone to an enamine, followed by a nih.govnih.gov-sigmatropic rearrangement, cyclization, and elimination of ammonia (B1221849). nih.gov

The presence of substituents on the phenyl ring, such as the dimethoxy groups in the title compound, significantly influences the reaction's regioselectivity and rate. Computational studies have explored the impact of such substituents. For instance, research on methoxy-substituted phenylhydrazones has revealed that the position of the methoxy group can lead to abnormal reaction pathways, where cyclization occurs on the substituted side of the benzene (B151609) ring. nih.gov Theoretical models can calculate the activation barriers for different cyclization pathways, helping to explain and predict the observed product distribution. While specific DFT studies focused exclusively on (3,4-Dimethoxyphenyl)hydrazine are not widely published, the principles from computational investigations of related substituted hydrazines are directly applicable to understanding its mechanistic behavior. nih.govnih.govresearchgate.net

Prediction of Reactivity and Selectivity

Theoretical chemistry provides a framework for predicting the reactivity and selectivity of molecules through the analysis of their electronic structure. Reactivity descriptors, derived from methods like DFT, quantify a molecule's susceptibility to chemical attack.

Key concepts in this area include Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

For (3,4-Dimethoxyphenyl)hydrazine, the electron-donating methoxy groups and the hydrazine moiety would be expected to raise the HOMO energy, enhancing its nucleophilic character. The distribution of these orbitals across the molecule can predict the most likely sites for electrophilic or nucleophilic attack.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen and oxygen atoms would be regions of negative potential.

Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be calculated to provide a quantitative measure of a molecule's stability and reactivity. nih.gov These computational tools are frequently applied to classes of compounds like hydrazine derivatives to rationalize their behavior and predict how they will react under various conditions, guiding synthetic efforts and the design of new molecules. researchgate.net

Advanced Applications in Organic Synthesis Excluding Biological/pharmacological

Building Block for Complex Molecules

(3,4-Dimethoxyphenyl)hydrazine (B1633565) hydrochloride is a valuable precursor for the construction of complex molecular architectures, particularly heterocyclic compounds. One of the most notable applications is its use in the Fischer indole (B1671886) synthesis, a powerful acid-catalyzed reaction that transforms a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) into an indole. The indole scaffold is a core component of many complex natural products and functional organic molecules.

The reaction mechanism initiates with the formation of a phenylhydrazone from the reaction of (3,4-Dimethoxyphenyl)hydrazine and a carbonyl compound. The phenylhydrazone then isomerizes to an enamine, which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product.

A significant example of its use is in the total synthesis of complex marine alkaloids, such as makaluvamine D. In this synthesis, (3,4-dimethoxyphenyl)hydrazine is reacted with a suitable carbonyl precursor to construct the core indole structure of the target molecule. This demonstrates the strategic importance of (3,4-Dimethoxyphenyl)hydrazine hydrochloride in accessing intricate and functionally rich molecular frameworks.

| Reaction | Reactants | Product Class | Significance |

| Fischer Indole Synthesis | This compound, Aldehyde/Ketone | 5,6-Dimethoxyindoles | Access to complex heterocyclic scaffolds |

Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a key intermediate for the production of a variety of specialty chemicals. Its reactivity allows for the synthesis of substituted heterocyclic systems that are valuable in non-pharmacological contexts, such as in the agrochemical and specialty dye industries.

One important class of compounds synthesized from phenylhydrazines are pyrazoles and their derivatives. These five-membered heterocyclic compounds are synthesized through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of a substituted phenylhydrazine hydrochloride with a β-ketoester, such as ethyl acetoacetate, leads to the formation of a pyrazolone (B3327878) derivative. These pyrazolones can then be further modified to produce a range of fine chemicals. An analogous reaction involves the use of ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate with a substituted phenylhydrazine to yield a pyrazole-4-carboxylic acid ester. These pyrazole (B372694) derivatives can serve as intermediates in the synthesis of various commercial products, including certain types of herbicides and pigments.

| Reactant 1 | Reactant 2 | Product Class | Potential Application Area |

| This compound | 1,3-Diketone | Pyrazole derivative | Agrochemicals, Specialty Pigments |

| This compound | β-Ketoester | Pyrazolone derivative | Dyestuff intermediates |

Precursors for Material Science Applications